molecular formula C29H24NO2P B3068678 N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine CAS No. 712352-04-0

N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B3068678
CAS No.: 712352-04-0
M. Wt: 449.5 g/mol
InChI Key: WZQUIEYZCMZJOB-FQEVSTJZSA-N
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Description

N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a phosphorus-containing heterocyclic compound with a complex pentacyclic framework. Its structure features a central phosphorus atom integrated into a fused ring system, which includes oxygen atoms at positions 12 and 13. The stereochemistry of the phenylethyl substituent (1S configuration) and the methyl group on the nitrogen atom distinguishes it from structurally related analogs.

Properties

IUPAC Name

N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQUIEYZCMZJOB-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves multiple steps and specific reaction conditions. The synthetic routes typically include:

    Formation of the Pentacyclic Framework: This step involves the construction of the pentacyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases as catalysts.

    Introduction of Phosphorus and Oxygen Atoms: This step involves the incorporation of phosphorus and oxygen atoms into the pentacyclic framework. Common reagents used in this step include phosphorus trichloride and oxygen donors.

    N-Methylation and Phenylethyl Substitution: The final step involves the introduction of the N-methyl and phenylethyl groups. This is typically achieved through nucleophilic substitution reactions using methylating agents and phenylethyl halides.

Chemical Reactions Analysis

N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives with additional oxygen atoms.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives with fewer oxygen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents used in these reactions include halides and amines.

Scientific Research Applications

N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: In industrial applications, the compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of phosphorus-containing pentacyclic derivatives. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS No. Key Features
Target Compound: N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[...]-13-amine N-methyl, (1S)-1-phenylethyl Not explicitly reported Not available Chiral S-configuration; potential for enantioselective interactions
N,N-Bis[(1R)-1-(2-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]-13-amine Bis[(1R)-1-(2-methoxyphenyl)ethyl] Not reported 736158-72-8 Ortho-methoxy groups; R-configuration; produced by Amadis Chemical for export
N,N-Bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[...]-13-amine Bis[(1R)-1-(4-methoxyphenyl)ethyl] 599.7 1322779-96-3 Para-methoxy groups; R-configuration; marketed by ECHEMI for research use
10-[[13-(Dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]methoxymethyl]-N,N-dimethyl-...-13-amine Dimethylamino, methoxymethyl Not reported Not available Branched substituents; potential solubility enhancement
Potassium 6-Oxo-7,13,16,22-tetraazatetracyclo[...]tricosa-...-15-carboxylate Macrocyclic quinoxaline with carboxylate Not reported Not available Non-phosphorus; kinase inhibitor (Pim-1/Pim-2); submicromolar potency

Key Findings:

Substituent Effects :

  • Methoxy Positioning : The ortho- and para-methoxy derivatives (CAS 736158-72-8 and 1322779-96-3) highlight how substituent placement influences electronic and steric properties. Para-methoxy groups (electron-donating) may enhance solubility, whereas ortho-methoxy groups could induce steric hindrance .
  • Chiral Centers : The target compound’s (1S)-phenylethyl group contrasts with the (1R)-configured analogs in and . This stereochemical divergence could significantly impact biological activity or catalytic selectivity, as enantiomers often exhibit differing binding affinities .

However, phosphorus-containing analogs (e.g., and ) lack explicit activity data, emphasizing a gap in current research .

Synthetic and Commercial Relevance :

  • Amadis Chemical and ECHEMI emphasize high-purity production of bis-alkylated derivatives, indicating industrial interest in these compounds for specialized applications . The target compound’s synthesis likely follows similar multi-step pathways but requires precise chiral control.

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): The absence of bioactivity data for the target compound necessitates comparative studies with its R-configuration analogs and non-phosphorus macrocycles (e.g., ) to elucidate the role of phosphorus and stereochemistry.
  • Synthetic Challenges : The (1S)-phenylethyl group’s introduction may require asymmetric synthesis techniques, contrasting with the R-configured commercial analogs .
  • Applications: Potential uses in enantioselective catalysis or kinase inhibition remain speculative but align with trends in heterocyclic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

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